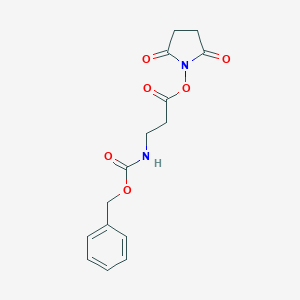

Z-beta-Ala-osu

Description

BenchChem offers high-quality Z-beta-Ala-osu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-beta-Ala-osu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSLJICWKEVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note & Protocol: Preparation of Z-beta-Ala-OSu Stock Solutions

Abstract & Introduction

Z-beta-Alanine N-hydroxysuccinimide ester (Z-beta-Ala-OSu) is an amine-reactive chemical crosslinker commonly employed in bioconjugation and peptide synthesis. It consists of a carboxyl-terminal beta-alanine residue, N-terminally protected by a benzyloxycarbonyl (Z) group, and activated as an N-hydroxysuccinimide (NHS) ester. This structure allows for the covalent attachment of the Z-beta-alanine moiety to primary amines on target molecules, such as proteins, peptides, or modified oligonucleotides, forming a stable amide bond.

The success of any conjugation strategy hinges on the quality and reactivity of the reagents. The NHS ester functional group is highly susceptible to hydrolysis, a competing reaction with water that renders the reagent inactive.[1][2] Therefore, the correct preparation, handling, and storage of Z-beta-Ala-OSu stock solutions are paramount to achieving efficient, reproducible, and reliable conjugation results. This guide provides a detailed technical overview and validated protocols for the preparation of Z-beta-Ala-OSu stock solutions, emphasizing the chemical principles that govern its stability and reactivity.

Chemical Profile & Mechanism of Action

To understand the rationale behind the handling protocols, it is essential to first understand the molecule's components and reactive mechanism.

| Property | Value | Source |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate | [PubChem][3] |

| Synonyms | Z-β-Alanine N-hydroxysuccinimide ester, Cbz-β-Ala-OSu | [PubChem][3] |

| CAS Number | 53733-97-4 | [PubChem][3] |

| Molecular Formula | C₁₅H₁₆N₂O₆ | [PubChem][3] |

| Molecular Weight | 320.30 g/mol | [PubChem][3] |

Mechanism of Amine Acylation:

The core utility of Z-beta-Ala-OSu lies in the reactivity of the NHS ester. Primary amines, such as the ε-amino group of lysine residues on a protein, act as nucleophiles. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester. This forms a stable amide bond with the target molecule and releases N-hydroxysuccinimide (NHS) as a byproduct.[1] This reaction is most efficient at a slightly basic pH (typically 7.2-8.5), where a significant portion of the primary amines are deprotonated and thus more nucleophilic.[4][5]

Critical Parameters for Stock Solution Integrity

The Problem of Hydrolysis

The primary challenge in working with NHS esters is their inherent instability in the presence of water (hydrolysis).[2] Water molecules can also act as nucleophiles, attacking the ester and regenerating the unreactive parent carboxylic acid (Z-beta-Ala-OH). This process is irreversible and renders the reagent useless for conjugation.[1] The rate of hydrolysis is highly pH-dependent, increasing dramatically at alkaline pH.[4][5]

-

At pH 7.0 (0°C), the half-life of a typical NHS ester is several hours.[4]

-

At pH 8.6 (4°C), the half-life can drop to as little as 10 minutes.[5]

This rapid degradation underscores the absolute necessity of using anhydrous (dry) solvents and preparing stock solutions immediately before use.[6][7]

Solvent Selection

The ideal solvent for an NHS ester stock solution must meet two criteria:

-

It must be aprotic and anhydrous to prevent premature hydrolysis.

-

It must be miscible with the aqueous reaction buffer used for the conjugation.

The most commonly recommended solvents are high-purity, anhydrous dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .[4] It is critical to use new, unopened bottles or bottles that have been properly stored to minimize water content.[8]

Caution: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, for dissolving or diluting the reagent, as they will compete with the target molecule for reaction with the NHS ester.[6]

Detailed Protocols

This section provides step-by-step protocols for preparing a 10 mM stock solution of Z-beta-Ala-OSu, a common starting concentration for most bioconjugation experiments.[4][]

Required Materials & Equipment

-

Z-beta-Ala-OSu (solid powder)

-

Anhydrous, high-purity DMSO or DMF

-

Microcentrifuge tubes

-

Calibrated analytical balance

-

Pipettors and appropriate tips

-

Vortex mixer

-

Inert gas (Argon or Nitrogen), optional but recommended

Protocol: Preparation of 10 mM Stock Solution

Pre-Requisite: Before starting, ensure all equipment is clean and dry. If possible, perform these steps in a low-humidity environment or under a stream of inert gas.

-

Equilibrate Reagent: Remove the vial of Z-beta-Ala-OSu from its cold storage (-20°C).[10] Allow the vial to sit unopened on the bench for 15-20 minutes to equilibrate to room temperature. This is a critical step to prevent atmospheric moisture from condensing on the cold powder when the vial is opened.[7][11]

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

-

Molecular Weight (MW) = 320.3 g/mol

-

Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.001 L × 0.010 mol/L × 320.3 g/mol × 1000 mg/g = 3.203 mg

-

-

Weigh Reagent: Rapidly weigh out the calculated amount (e.g., 3.2 mg) of Z-beta-Ala-OSu into a clean, dry microcentrifuge tube. Minimize the time the solid is exposed to air to reduce moisture absorption.[12]

-

Dissolve Reagent: Add the calculated volume of anhydrous DMSO or DMF to the tube (e.g., 1 mL for a 3.2 mg mass). Immediately cap the tube and vortex thoroughly until all the solid has dissolved. The solution should be clear and colorless.

-

Immediate Use: Proceed with adding the required volume of this stock solution to your reaction mixture without delay. Do not prepare stock solutions for storage. The NHS-ester moiety readily hydrolyzes, and any unused reconstituted crosslinker should be discarded.[6][7]

Quality Control & Validation

-

Visual Inspection: A properly prepared stock solution should be clear and free of any precipitate. If particulates are observed, it may indicate poor solubility or that hydrolysis and precipitation of the resulting carboxylic acid have occurred.

-

Functional Check: The ultimate validation of the stock solution's quality is its performance in the conjugation reaction. If labeling efficiency is unexpectedly low, preparing a fresh stock solution from a new aliquot of solid reagent is the first and most crucial troubleshooting step. Hydrolysis of the NHS ester is the most frequent reason for suboptimal conjugation results.[13]

Storage & Handling of Solid Reagent

Proper storage of the lyophilized Z-beta-Ala-OSu powder is essential for maintaining its long-term reactivity.

-

Temperature: Store the solid reagent at -20°C or colder.[10]

-

Moisture: Store the vial in a desiccator, preferably with a desiccant like silica gel, to protect it from moisture.[6][11]

-

Inert Atmosphere: After opening a vial for the first time, it is good practice to purge the headspace with an inert gas (argon or nitrogen) before re-sealing to displace moist air and extend the reagent's shelf life.[11]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14655931, Z-beta-Ala-osu. Retrieved from [Link]

-

Fürth Lab. (n.d.). NHS ester labeling of amino moieties. Retrieved from [Link]

-

Fischer, A., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(12), 5147-5153. [Link]

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

-

Uzan, S., & Can, M. (2023). Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye, 2-(tert-butyl)-4-methoxy-6-(naphthalen-1-yldiazenyl) phenol. Analytica Chimica Acta, 1239, 340747. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Z-beta-Ala-osu | C15H16N2O6 | CID 14655931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye, 2-(tert-butyl)-4-methoxy-6-(naphthalen-1-yldiazenyl) phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 53733-97-4 CAS MSDS (Z-BETA-ALA-OSU) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-Hydroxysuccinimide active ester [schem.jp]

- 13. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

The Strategic Application of Z-beta-Ala-osu in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the application of Z-beta-Ala-osu, chemically known as N-(Benzyloxycarbonyl)-β-alanine N-hydroxysuccinimide ester, in the burgeoning field of drug delivery. As a bifunctional linker, Z-beta-Ala-osu offers a strategic approach to covalently conjugating therapeutic agents to various carrier systems, thereby enhancing their efficacy, stability, and targeted delivery. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of its utility in the design of sophisticated drug delivery platforms.

Introduction: The Critical Role of Linkers in Drug Delivery

The efficacy of many modern therapeutics is often hampered by challenges such as poor solubility, rapid clearance, and off-target toxicity. Drug delivery systems, including polymer-drug conjugates, liposomes, nanoparticles, and antibody-drug conjugates (ADCs), are designed to overcome these limitations.[][2] A critical component of these systems is the linker, a chemical moiety that covalently attaches the drug to the carrier. The choice of linker is paramount as it dictates the stability of the conjugate in circulation and the efficiency of drug release at the target site.[3][4]

Z-beta-Ala-osu has emerged as a valuable tool in the bioconjugation chemist's arsenal. It comprises three key functional components:

-

The N-Hydroxysuccinimide (NHS) ester: A highly reactive group that readily forms stable amide bonds with primary amines on drug molecules or carrier surfaces.[5]

-

The beta-Alanine spacer: A short, flexible linker that provides spatial separation between the drug and the carrier, which can be crucial for maintaining the biological activity of the drug and improving solubility.

-

The Benzyloxycarbonyl (Z or Cbz) group: A well-established protecting group for the amine of the beta-alanine spacer, which can be selectively removed to reveal a primary amine for further functionalization if required.[6][7]

This guide will explore the practical applications of this versatile linker in the construction of effective drug delivery systems.

Core Principles of Z-beta-Ala-osu Chemistry

The primary application of Z-beta-Ala-osu in drug delivery hinges on the reaction of its NHS ester with primary amines (-NH₂) present on either the drug molecule or the carrier system. This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond.[]

Key Reaction Parameters

The success of the conjugation reaction is highly dependent on several factors:

-

pH: The reaction is most efficient in the pH range of 7.2 to 8.5. Below this range, primary amines are protonated and thus less nucleophilic. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the intended conjugation partner. Phosphate, bicarbonate, or borate buffers are commonly used.[]

-

Solvent: Z-beta-Ala-osu is often not readily soluble in aqueous buffers. A common practice is to first dissolve it in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[]

-

Temperature: Reactions are typically performed at room temperature or at 4°C to minimize the rate of hydrolysis of the NHS ester.[]

The following diagram illustrates the general workflow for conjugating a drug to a carrier using Z-beta-Ala-osu.

Caption: General workflow for drug-carrier conjugation using Z-beta-Ala-osu.

Detailed Application Protocols

This section provides detailed protocols for the use of Z-beta-Ala-osu in the preparation of two common types of drug delivery systems: polymer-drug conjugates and surface-modified liposomes.

Synthesis of a Polymer-Drug Conjugate

This protocol describes the conjugation of a model amine-containing drug to a hydrophilic polymer, such as a polyethylene glycol (PEG) derivative with a terminal amine group.

Materials:

-

Amine-containing drug

-

Z-beta-Ala-osu

-

Amine-terminated polymer (e.g., NH₂-PEG-COOH)

-

Anhydrous DMSO

-

0.1 M Sodium bicarbonate buffer, pH 8.3

-

Dialysis tubing (appropriate molecular weight cutoff)

-

Lyophilizer

Protocol:

-

Preparation of Reagents:

-

Dissolve the amine-containing drug in the sodium bicarbonate buffer to a final concentration of 10 mg/mL.

-

Dissolve the amine-terminated polymer in the same buffer to a final concentration of 20 mg/mL.

-

Prepare a stock solution of Z-beta-Ala-osu in anhydrous DMSO at a concentration of 50 mg/mL. This should be done immediately before use due to the moisture sensitivity of the NHS ester.

-

-

Activation of the Drug (if the polymer has a carboxyl group):

-

In this alternative approach, the carboxyl group of the polymer is first activated with EDC/NHS, and then reacted with the deprotected beta-alanine-drug conjugate.

-

-

Conjugation Reaction:

-

Add a 5-fold molar excess of the Z-beta-Ala-osu solution to the drug solution while gently stirring.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

To this mixture, add the polymer solution. The molar ratio of the activated drug to the polymer can be varied to control the drug loading. A 1:1 molar ratio is a good starting point.

-

Let the final conjugation reaction proceed overnight at 4°C with gentle stirring.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, with water changes every 6-8 hours, to remove unreacted drug, linker, and byproducts.

-

Freeze the purified conjugate solution and lyophilize to obtain the final polymer-drug conjugate as a powder.

-

-

Characterization:

-

The drug loading content can be determined using UV-Vis spectroscopy by measuring the absorbance of the drug at its characteristic wavelength and comparing it to a standard curve.[8]

-

The success of the conjugation can be confirmed by techniques such as ¹H NMR and FT-IR spectroscopy.

-

The molecular weight and polydispersity of the conjugate can be determined by gel permeation chromatography (GPC).

-

Surface Modification of Liposomes

This protocol outlines the conjugation of a targeting ligand (e.g., a peptide with a primary amine) to the surface of pre-formed liposomes containing an amine-reactive lipid.

Materials:

-

Pre-formed liposomes containing an NHS-ester functionalized lipid (e.g., DSPE-PEG-NHS)

-

Amine-containing targeting ligand (e.g., RGD peptide)

-

HEPES buffered saline (HBS), pH 7.4

-

Z-beta-Ala-osu (for an alternative two-step approach)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

Protocol:

-

Preparation of Ligand:

-

Dissolve the amine-containing targeting ligand in HBS to a concentration of 5 mg/mL.

-

-

Conjugation to Liposomes:

-

Add the targeting ligand solution to the pre-formed liposome suspension. A 10-fold molar excess of the ligand relative to the NHS-ester lipid is recommended to ensure efficient conjugation.

-

Incubate the mixture for 4 hours at room temperature with gentle agitation.

-

-

Purification:

-

Separate the ligand-conjugated liposomes from unreacted ligand by passing the reaction mixture through a size-exclusion chromatography column. The liposomes will elute in the void volume.

-

-

Characterization:

-

The amount of conjugated ligand can be quantified using a suitable assay for the ligand, such as a BCA protein assay for peptides, or by HPLC analysis of the liposomes after disruption.

-

The size and zeta potential of the liposomes before and after conjugation should be measured using dynamic light scattering (DLS) to confirm that the conjugation process has not significantly altered the physical properties of the vesicles.

-

The Role of the Z-Protecting Group

The benzyloxycarbonyl (Z or Cbz) group in Z-beta-Ala-osu serves to protect the amine of the beta-alanine spacer.[6] In many applications, this protecting group remains on the final conjugate. However, in scenarios where a free amine is desired for subsequent modifications, the Cbz group can be removed.

Deprotection of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenation .[6][9] This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C).[6]

General Protocol for Cbz Deprotection:

-

Dissolve the Cbz-protected conjugate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[6]

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[6]

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.[6]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

An alternative and often safer method is catalytic transfer hydrogenation , which avoids the use of flammable hydrogen gas. In this method, a hydrogen donor such as ammonium formate or formic acid is used in the presence of the Pd/C catalyst.[6][10]

It is crucial to consider the compatibility of the deprotection conditions with the drug and the carrier system, as some functional groups may be sensitive to hydrogenation.[6]

Quantitative Data and Comparative Analysis

The choice of linker can significantly impact the properties of a drug delivery system. The beta-alanine spacer in Z-beta-Ala-osu offers a balance of flexibility and hydrophilicity.

| Parameter | Typical Values/Observations | References |

| Optimal Reaction pH | 7.2 - 8.5 | [] |

| NHS Ester Half-life (pH 7.0, 0°C) | 4 - 5 hours | [] |

| NHS Ester Half-life (pH 8.6, 4°C) | 10 minutes | [] |

| Typical Reaction Time | 0.5 - 4 hours | [] |

| Drug Loading Capacity (Polymer Conjugates) | 5 - 35 wt% | [11] |

| Encapsulation Efficiency (Nanoparticles) | >90% (for hydrophobic drugs) | [12] |

| Cbz Deprotection (Catalytic Hydrogenation) | High yields, clean byproducts | [6][13] |

Conclusion and Future Perspectives

Z-beta-Ala-osu is a highly versatile and effective linker for the development of advanced drug delivery systems. Its straightforward and well-characterized chemistry allows for the reliable conjugation of a wide range of therapeutic molecules to various carriers. The presence of the beta-alanine spacer can positively influence the physicochemical properties of the conjugate, while the Cbz protecting group offers the flexibility for further synthetic modifications.

As the field of targeted drug delivery continues to evolve, the rational design of linkers will become increasingly important. Linkers like Z-beta-Ala-osu, which offer a combination of reactivity, stability, and synthetic versatility, will undoubtedly play a crucial role in the development of next-generation therapeutics with improved efficacy and safety profiles. Future research may focus on developing beta-alanine-based linkers with cleavable moieties that respond to specific stimuli in the tumor microenvironment, further enhancing the targeted release of therapeutic payloads.

References

- A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers. (2025). Benchchem.

- A Comparative Analysis of Antibody-Drug Conjugate Efficacy with Different Linkers. (2025). Benchchem.

- Application Notes and Protocols for the Removal of the Cbz Protecting Group. (2025). Benchchem.

- Linkers - A Crucial Factor in Antibody–Drug Conjug

- An Introduction to Linkers in Antibody-Drug Conjug

- Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. (n.d.).

- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. (2018). MDPI.

- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.

- Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.).

- Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (n.d.). PMC - NIH.

- Protection Reactions. (n.d.). Wiley-VCH.

- Removal of some commonly used protecting groups in peptide syntheses by c

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

- To Deprotect and Serve. (2023).

- Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. (n.d.).

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis.

- Drug Delivery FAQs. (n.d.). Sigma-Aldrich.

- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.

- How to remove CBz of a compound? (2014).

- Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. (n.d.). PubMed Central.

- Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How? (n.d.). UI Scholars Hub.

- High drug-loading nanomedicines: progress, current st

- Drug-Initiated, Controlled Ring-Opening Polymerization for the Synthesis of Polymer-Drug Conjug

- High Drug Loading and Sub-Quantitative Loading Efficiency of Polymeric Micelles Driven by Donor–Receptor Coordination Interact. (2018). Cheng Research Group - University of Illinois.

- Analytical methods for physicochemical characterization of antibody drug conjug

- Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applic

- Perspectives and Characterization on Antibody–Drug Conjugates. (n.d.).

- Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjug

- Liposome surface modifications-engineering techniques. (n.d.). ScienceDirect.

- Surface modification of liposomes for selective cell targeting in cardiovascular drug delivery. (n.d.). PubMed.

- Evolutionary Reprogramming of Acyltransferase Domains in Polyene Macrolide P

- Effect of slow-release β-Alanine tablets on absorption kinetics and paresthesia. (n.d.).

- Structural Characterization of Linker Shielding in ADC Site-Specific Conjug

- Z-beta-Ala-osu. (n.d.). PubChem.

- Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. (n.d.). MDPI.

- Effect of slow-release β-alanine tablets on absorption kinetics and paresthesia. (2011). PubMed.

- Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. (n.d.). MDPI.

- Surface modification strategies of liposomes, together with their classification... (n.d.).

- Harnessing molecular recognition for localized drug delivery. (n.d.). PMC - PubMed Central - NIH.

- Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study. (2023). Frontiers.

- Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. (2021). PubMed.

- Engineering exosomes for targeted drug delivery. (2021). PubMed.

- A guide to functionalisation and bioconjugation strategies to surface-initi

- Big Data Analysis of Manufacturing and Preclinical Studies of Nanodrug-Targeted Delivery Systems: A Liter

- Targeted Drug Delivery to the Central Nervous System Using Extracellular Vesicles. (n.d.). MDPI.

Sources

- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 13. total-synthesis.com [total-synthesis.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Z-beta-Ala-Osu Labeled Proteins

Welcome to the technical support center for Z-beta-Ala-Osu labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of proteins labeled with Z-beta-Ala-Osu. We will delve into the underlying principles of common purification techniques and provide robust troubleshooting strategies to ensure the success of your experiments.

Section 1: Frequently Asked Questions - The Essentials of Labeling and Purification

This section addresses fundamental questions regarding the Z-beta-Ala-Osu labeling process and the critical need for subsequent purification.

Q1: What is Z-beta-Ala-Osu and how does it work?

A: Z-beta-Ala-Osu, or N-Benzyloxycarbonyl-beta-alanine N-hydroxysuccinimide ester, is a chemical reagent used to attach a beta-alanine linker to proteins.[1][2] It consists of three key parts:

-

Z-group (Benzyloxycarbonyl): A protecting group for the beta-alanine's amine.

-

beta-Alanine: A stable, non-natural amino acid that acts as a spacer or linker.

-

Osu (N-hydroxysuccinimide ester): An activated ester group that reacts with primary amines (—NH₂) on the protein.[1]

The labeling reaction, known as aminolysis, primarily targets the epsilon-amino group of lysine residues and the free N-terminal alpha-amino group of the protein. The NHS ester is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the protein's amino groups, forming a stable amide bond.[1]

Q2: Why is purification absolutely necessary after the labeling reaction?

A: The labeling reaction mixture contains more than just your desired labeled protein. It will invariably contain unreacted (free) Z-beta-Ala-Osu, hydrolyzed Z-beta-Ala-OH, and the N-hydroxysuccinimide (NHS) byproduct. These small molecules can interfere with downstream applications by:

-

Competing in subsequent assays: Free label can react with other reagents or generate a high background signal.

-

Causing toxicity: In cell-based assays or in vivo studies, unreacted reagents can be toxic.

Therefore, a robust purification step is essential to isolate the purely labeled protein from these contaminants.

Q3: What are the most effective methods for purifying my Z-beta-Ala-Osu labeled protein?

A: Since the primary contaminants (unreacted label, NHS) are significantly smaller than the protein, size-based separation methods are the most effective and widely used. The two main techniques are:

-

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their hydrodynamic radius (size and shape).[3][4] It is a high-resolution technique ideal for separating the large labeled protein from small-molecule byproducts.[5]

-

Dialysis / Buffer Exchange: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to remove small molecules from the protein solution through passive diffusion.[6] It is simpler to set up than SEC but is generally a lower-resolution and slower method.

The choice between these methods depends on the required purity, sample volume, and available equipment. SEC is often preferred as a final polishing step for achieving high purity.[3][5]

Section 2: Troubleshooting Guide - From Reaction to Recovery

This guide addresses common problems encountered during the labeling and purification process in a direct Q&A format.

Workflow for Labeling and Purification

Caption: General workflow for protein labeling, purification, and analysis.

Q4: My protein shows very low labeling efficiency. What went wrong?

A: Low labeling efficiency is a common issue stemming from several potential causes related to the reaction conditions.

| Possible Cause | Scientific Rationale | Recommended Solution |

| Incorrect Buffer pH | The reaction of NHS esters with primary amines is highly pH-dependent. At low pH (<7.5), the amine groups are protonated (-NH₃⁺) and are not nucleophilic enough to react. At very high pH (>9.0), the rate of hydrolysis of the NHS ester outcompetes the labeling reaction.[7][8] | Ensure the reaction buffer pH is within the optimal range of 8.3-8.5 . Use buffers like sodium bicarbonate or phosphate buffer. Avoid amine-containing buffers like Tris.[8] |

| Presence of Competing Amines | Any other primary amine-containing molecules in your buffer (e.g., Tris, glycine) will compete with the protein for the Z-beta-Ala-Osu, reducing the labeling efficiency of your target protein. | Always use amine-free buffers for the labeling reaction and for dissolving the protein. |

| Hydrolysis of Z-beta-Ala-Osu | NHS esters are moisture-sensitive and can hydrolyze rapidly in aqueous solutions.[9] If the reagent is old or has been improperly stored, or if the reaction is run in a very dilute protein solution, hydrolysis will dominate. | Use fresh, high-quality Z-beta-Ala-Osu for each experiment. Dissolve it in anhydrous DMSO or DMF immediately before adding it to the protein solution.[7] Increase the protein concentration if possible to favor the aminolysis reaction over hydrolysis.[9] |

| Insufficient Molar Excess | The ratio of label to protein is critical. Too little label will result in incomplete modification. | Optimize the molar ratio of Z-beta-Ala-Osu to protein. A common starting point is a 10- to 20-fold molar excess.[9] This may need to be adjusted based on the number of available lysines and the desired degree of labeling. |

Troubleshooting Decision Tree for Low Labeling

Caption: Decision tree for troubleshooting low labeling efficiency.

Q5: My protein precipitated during or after the labeling reaction. What should I do?

A: Protein precipitation is often caused by changes in solubility due to the labeling reaction itself or the addition of organic solvents.

-

Change in Protein Charge: The reaction of Z-beta-Ala-Osu with lysine's primary amine neutralizes the residue's positive charge. This alteration of the protein's overall surface charge can shift its isoelectric point (pI) closer to the reaction pH, reducing its solubility and causing it to precipitate or aggregate.[9]

-

Solution: Perform the labeling reaction at a lower protein concentration. If precipitation persists, consider screening different buffer conditions (e.g., slightly different pH, different salt concentrations) to improve solubility.

-

-

Excessive Labeling (Over-modification): Attaching too many hydrophobic Z-groups to the protein surface can lead to the formation of insoluble aggregates.

-

Solution: Reduce the molar excess of the Z-beta-Ala-Osu reagent or decrease the reaction time to achieve a lower degree of labeling.

-

-

Organic Solvent: Z-beta-Ala-Osu is often dissolved in DMSO or DMF before being added to the aqueous protein solution. Adding too much organic solvent can denature the protein.[9]

-

Solution: The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%.[9] Prepare a more concentrated stock of the label to minimize the volume added.

-

Q6: I've purified my protein, but I still have a high background from the free label. How can I improve purification?

A: This indicates that the separation between your labeled protein and the small molecule contaminants was incomplete.

-

If using Size-Exclusion Chromatography (SEC):

-

Incorrect Resin Choice: The SEC resin must have a fractionation range appropriate for your protein. If the pores are too large, both the protein and the small molecules may co-elute in the void volume. If the pores are too small, your protein may be excluded while the separation of small molecules is poor.

-

Solution: Choose a resin with a fractionation range where your protein's molecular weight falls comfortably in the middle. For example, a Superdex 75 column is suitable for proteins in the 3–70 kDa range, while a Superdex 200 is better for the 10–600 kDa range.[10] For removing very small molecules, a desalting column like a Sephadex G-25 is highly effective.[10]

-

Poor Column Packing/Resolution: An improperly packed column or too high a flow rate can lead to band broadening and poor separation.

-

Solution: Ensure your column is packed correctly and run the chromatography at the manufacturer's recommended flow rate to maximize resolution.

-

-

If using Dialysis:

-

Inappropriate MWCO: If the molecular weight cut-off (MWCO) of the dialysis membrane is too high, you risk losing your protein. If it is too close to the protein's molecular weight, diffusion of contaminants will be slow. The MWCO should be at least 3-4 times smaller than the molecular weight of your protein.

-

Insufficient Dialysis Time/Volume: Dialysis relies on reaching equilibrium. If the dialysis time is too short or the volume of the external buffer is too small, removal will be inefficient.

-

Solution: Use a dialysis cassette or tubing with an appropriate MWCO. Perform at least two to three buffer changes, using a buffer volume at least 100 times that of your sample volume for each change. Allow at least 4-6 hours for each dialysis step, or perform it overnight at 4°C.

-

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common purification methods.

Protocol 3.1: Purification by Size-Exclusion Chromatography (SEC)

This method is ideal for achieving high-purity labeled protein, free from small-molecule contaminants.[11]

-

Column Selection and Equilibration:

-

Select an SEC column with a fractionation range appropriate for the molecular weight of your target protein.[10]

-

Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4). This buffer will become the final formulation for your labeled protein.

-

-

Sample Preparation:

-

After the labeling reaction, centrifuge the mixture (e.g., at 14,000 x g for 10 minutes at 4°C) to pellet any precipitate.

-

Carefully collect the supernatant. It is recommended to filter the supernatant through a 0.22 µm syringe filter to prevent column clogging.

-

-

Chromatography Run:

-

Load the clarified sample onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

-

Begin the chromatography run using the equilibration buffer as the mobile phase at the recommended flow rate.

-

Monitor the column eluate using a UV detector, typically at 280 nm (for protein) and, if applicable, at a wavelength corresponding to your label if it has a chromophore.

-

-

Fraction Collection and Analysis:

-

The labeled protein, being the largest molecule, will elute first.[3] The smaller, unreacted Z-beta-Ala-Osu and NHS byproducts will be retained by the porous beads and elute in later fractions.[10]

-

Collect fractions corresponding to the protein peak.

-

Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of your protein. Pool the purest fractions.

-

Protocol 3.2: Purification by Dialysis

This is a simpler, bulk-separation method suitable for removing small molecules.

-

Membrane Selection and Preparation:

-

Choose a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein (e.g., a 10 kDa MWCO for a 50 kDa protein).

-

Prepare the membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

-

-

Sample Loading:

-

Load your labeling reaction mixture into the dialysis bag or cassette, ensuring to leave some headspace to allow for potential volume increases.

-

-

Dialysis:

-

Place the sealed dialysis device into a large beaker containing the desired final buffer (e.g., PBS, pH 7.4). The volume of this external buffer should be at least 100 times the sample volume.

-

Stir the buffer gently on a magnetic stir plate at 4°C.

-

Allow dialysis to proceed for at least 4 hours or overnight.

-

-

Buffer Exchange:

-

For efficient removal of contaminants, perform at least two additional buffer changes. Discard the old buffer and replace it with fresh, cold buffer, allowing several hours for each exchange.

-

-

Sample Recovery:

-

Carefully remove the dialysis device from the buffer and recover your purified, labeled protein solution.

-

Section 4: Quantification of Labeling Efficiency

After purification, it is crucial to determine the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule. While Z-beta-Ala-Osu itself is not easily quantifiable by spectrophotometry, if it's used as a linker for a fluorescent dye or another molecule with a distinct absorbance, you can use methods like UV-Vis spectrophotometry. For Z-beta-Ala-Osu itself, more advanced methods may be needed. A general method for labels with an absorbance signature is provided below. For unlabeled proteins, mass spectrometry is the most definitive method.

Calculating Degree of Labeling (DOL) via UV-Vis Spectrophotometry:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the attached label (Aₘₐₓ).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.

-

Correction Factor (CF) = A₂₈₀ of free label / Aₘₐₓ of free label

-

Corrected A₂₈₀ = A₂₈₀_measured - (Aₘₐₓ_measured × CF)

-

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

-

-

Calculate the concentration of the label.

-

Label Concentration (M) = Aₘₐₓ_measured / (ε_label × path length)

-

-

Calculate the DOL.

-

DOL = Label Concentration / Protein Concentration

-

Where ε is the molar extinction coefficient in M⁻¹cm⁻¹.

Section 5: References

-

Boster Bio. (2025). Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. Retrieved from [Link]

-

EMBL PEPCF. (n.d.). Size Exclusion Chromatography – Protein Expression and Purification Core Facility. Retrieved from [Link]

-

Dempsey, D. R., et al. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

-

Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Wikipedia. (2023). Size-exclusion chromatography. Retrieved from [Link]

-

Strauss, S., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods. Retrieved from [Link]

-

Zupa, A., et al. (2022). Quantitative determination of fluorescence labeling implemented in cell cultures. Communications Biology. Retrieved from [Link]

-

Strauss, S., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. bioRxiv. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14655931, Z-beta-Ala-osu. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Z-beta-ALA-OSU in Modern Pharmaceutical Intermediates. Retrieved from [Link]

-

LubioScience. (2024). Protein Purification Methods and Technologies. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Z-beta-Ala-osu | C15H16N2O6 | CID 14655931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]

- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]

- 6. Protein Purification Methods - LubioScience [lubio.ch]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]

- 11. info.gbiosciences.com [info.gbiosciences.com]

Validation & Comparative

A Senior Application Scientist's Guide to Quantitative Analysis of Z-beta-Ala-Osu Labeling Efficiency

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone technique. The ability to attach probes, tags, or therapeutic payloads to proteins with precision is paramount. Among the vast arsenal of bioconjugation reagents, N-hydroxysuccinimide (NHS) esters are workhorses for their reactivity towards primary amines.[1] This guide provides an in-depth, quantitative comparison of labeling with Z-beta-Ala-Osu (N-benzyloxycarbonyl-β-alanine N-succinimidyl ester), a specific NHS ester, offering field-proven insights into optimizing and validating your conjugation strategy.

We will move beyond simple protocols to explore the causality behind experimental choices, compare analytical methodologies for determining labeling efficiency, and benchmark Z-beta-Ala-Osu against common alternatives.

The Chemistry of Amine-Reactive Labeling: A Closer Look at Z-beta-Ala-Osu

Z-beta-Ala-Osu belongs to the family of NHS esters, which are widely used to label proteins on the ε-amino group of lysine residues and the N-terminal α-amino group.[2][3] The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the protein attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide leaving group to form a stable and covalent amide bond.[4]

The structure of Z-beta-Ala-Osu is noteworthy:

-

Z-group (Carboxybenzyl): A common protecting group in peptide synthesis.

-

beta-Alanine: Acts as a flexible, hydrophilic spacer arm. The use of a spacer can be critical for preserving the biological activity of the labeled protein by distancing the attached molecule from the protein's surface.[5]

-

Osu (N-hydroxysuccinimide ester): The amine-reactive moiety responsible for the conjugation.

A critical factor governing the success of this reaction is pH. The optimal pH for NHS ester coupling is between 7.2 and 8.5.[4][6] At lower pH, the target amino groups are protonated and non-nucleophilic, preventing the reaction.[7] Conversely, at higher pH, the rate of hydrolysis of the NHS ester—a competing reaction where water attacks the ester, rendering it inactive—increases dramatically.[4] The half-life of a typical NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6, making precise control of reaction conditions essential for reproducibility.[4][8]

Experimental Workflow: From Labeling to Analysis

This section outlines a comprehensive workflow for protein labeling and subsequent efficiency determination. The process involves the initial labeling reaction, purification of the conjugate, and finally, quantitative analysis to determine the Degree of Labeling (DOL).

Detailed Protocol: Labeling a Model Protein (e.g., IgG)

This protocol provides a robust starting point for labeling an antibody. Optimization of the molar excess of the NHS ester is often required for specific proteins.

Materials:

-

Protein (e.g., IgG) solution in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

-

Z-beta-Ala-Osu.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6]

-

Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.[7]

-

Reaction buffer: 0.1 M Sodium Phosphate, pH 7.5.

-

Quenching buffer: 1 M Tris-HCl, pH 8.0.

Methodology:

-

Protein Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer. It is critical to ensure the buffer is free of primary amines (e.g., Tris or glycine) which would compete for reaction with the NHS ester.[6][7]

-

Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of Z-beta-Ala-Osu in anhydrous DMSO. NHS esters are moisture-sensitive and will hydrolyze in aqueous solution, so stock solutions should not be stored.

-

Molar Excess Calculation: Determine the volume of the Z-beta-Ala-Osu stock solution to add. A starting point for antibodies is often a 10- to 20-fold molar excess of the ester over the protein.

-

Reaction: Add the calculated volume of Z-beta-Ala-Osu solution to the protein solution while gently vortexing. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[4]

-

Purification: To remove unreacted Z-beta-Ala-Osu and the N-hydroxysuccinimide byproduct, purify the conjugate using an appropriate method like a desalting column (SEC) or dialysis against the desired storage buffer (e.g., PBS).[7][11]

Quantitative Analysis: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of label molecules conjugated per protein, is the primary metric of labeling efficiency. The choice of analytical method depends on the required accuracy, throughput, and available instrumentation.

Method 1: UV-Vis Spectrophotometry

This is the most common and accessible method, particularly when the label has a distinct absorbance spectrum.

-

Principle: By measuring the absorbance of the conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the label, one can calculate the concentrations of both and determine their molar ratio.[12]

-

Protocol:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max of the attached label (A_label).

-

Calculate the protein concentration, correcting for the label's contribution to absorbance at 280 nm. A correction factor (CF) is used, where CF = (A₂₈₀ of free label) / (A_label of free label).[12]

-

Calculate the DOL using the following formula:

-

Protein Molarity = [A₂₈₀ - (A_label × CF)] / ε_protein

-

Label Molarity = A_label / ε_label

-

DOL = Label Molarity / Protein Molarity (where ε is the molar extinction coefficient in M⁻¹cm⁻¹)

-

-

-

Causality: The correction factor is essential because many organic molecules, including the 'Z' group, absorb light at 280 nm. Without this correction, the protein concentration would be overestimated, leading to an underestimation of the DOL.[12]

Method 2: Chromatographic Analysis

Chromatography offers higher resolution, capable of separating protein populations with different numbers of attached labels.

-

Principle:

-

Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. Adding labels typically increases the hydrophobicity of a protein, leading to a longer retention time. Different DOL species can often be resolved as distinct peaks.[13]

-

Hydrophobic Interaction Chromatography (HIC): A less denaturing technique that also separates based on hydrophobicity. It is the gold standard for characterizing antibody-drug conjugates (ADCs) and is highly effective for resolving species with different DOLs.[13][14]

-

-

Protocol:

-

Inject the purified conjugate onto an appropriate HPLC/FPLC system with a suitable column (e.g., C4 or C8 for RP-HPLC; Butyl or Phenyl for HIC).[13]

-

Elute using a gradient (e.g., decreasing salt for HIC, increasing organic solvent for RP-HPLC).

-

Integrate the peak areas corresponding to the unlabeled protein and the various labeled species. The weighted average of the DOL across all peaks provides the average DOL of the sample.

-

-

Causality: The choice between RP-HPLC and HIC depends on the protein's stability. HIC is performed under native conditions and is gentler, preserving the protein's structure, whereas RP-HPLC often involves denaturing conditions with organic solvents.[14]

Method 3: Mass Spectrometry (MS)

MS provides the most accurate and unambiguous determination of labeling efficiency.[15]

-

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. By measuring the precise mass of the intact protein conjugate ("top-down" proteomics), one can directly determine the number of attached labels by dividing the mass shift by the mass of a single label.[15][16]

-

Protocol:

-

Prepare the purified conjugate for MS analysis (e.g., buffer exchange into a volatile buffer like ammonium acetate).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).

-

Deconvolute the resulting spectrum to obtain the zero-charge mass of the protein species.

-

The mass of the unlabeled protein is subtracted from the masses of the conjugate peaks. Dividing this mass difference by the molecular weight of the added moiety (Z-beta-Ala) gives the precise number of labels for each species.

-

-

Causality: MS is considered the definitive method because it directly measures a fundamental physical property (mass), avoiding the potential inaccuracies of spectrophotometry related to extinction coefficients or assumptions in chromatography.[17]

Comparison of Quantitative Methods

| Feature | UV-Vis Spectrophotometry | Chromatography (HIC/RP-HPLC) | Mass Spectrometry |

| Accuracy | Moderate; depends on ε accuracy | High | Very High (Gold Standard) |

| Information | Average DOL only | Average DOL + distribution | Unambiguous DOL distribution |

| Throughput | High | Moderate | Low to Moderate |

| Cost/Expertise | Low | Moderate | High |

| Best For | Quick, routine checks | Resolving product heterogeneity | Definitive characterization |

Comparative Analysis: Z-beta-Ala-Osu vs. Alternatives

While Z-beta-Ala-Osu is a versatile reagent, the choice of NHS ester can significantly impact conjugation outcomes. Key variables include the spacer arm and the stability of the reactive group.

Impact of the Spacer Arm

The beta-alanine in Z-beta-Ala-Osu provides a short, flexible spacer. Other NHS esters offer a range of spacer arms to modulate the properties of the final conjugate.

| NHS Ester Type | Spacer Arm Characteristics | Potential Impact |

| NHS-Acetate | Very short, no spacer | May cause steric hindrance or impact protein function if the label is bulky. |

| Z-beta-Ala-Osu | Short, flexible beta-alanine | Balances spacing with minimal added hydrophobicity.[5] |

| NHS-PEGn-Ester | Long, hydrophilic (Polyethylene glycol) | Increases solubility, reduces aggregation, and can mask the conjugate from the immune system. |

| NHS-LC-Ester | Long, hydrophobic (Long Chain) | Provides significant distance between the protein and the label. |

Alternative Amine-Reactive Chemistries

For applications where the hydrolytic instability of NHS esters is a concern, other reagents offer advantages.

-

Pentafluorophenyl (PFP) and Tetrafluorophenyl (TFP) Esters: These are also amine-reactive esters but are significantly more stable towards hydrolysis than NHS esters, especially at neutral pH.[18][19] This enhanced stability can lead to more consistent and higher-yield conjugations, as less reagent is lost to the competing hydrolysis reaction over the course of the experiment.[19] However, they can be more hydrophobic than NHS esters.[18]

Decision-Making for Quantitative Analysis

Selecting the right analytical tool is crucial for validating your labeling results. The following diagram outlines a logic-based approach to this decision.

Conclusion

The quantitative analysis of protein labeling is not a mere validation step but a critical component of experimental design and quality control. Z-beta-Ala-Osu is an effective amine-reactive reagent, and understanding its chemical properties is key to optimizing its use. By carefully controlling reaction parameters like pH and molar excess, researchers can achieve reproducible labeling. Furthermore, employing the appropriate analytical technique—from accessible spectrophotometry for routine checks to high-resolution mass spectrometry for definitive characterization—ensures that the resulting bioconjugates are well-defined and fit for purpose. This guide provides the strategic framework and tactical protocols for researchers to confidently and quantitatively assess their Z-beta-Ala-Osu labeling efficiency, leading to more robust and reliable scientific outcomes.

References

- Benchchem. (n.d.). A Head-to-Head Comparison of Acyl Chain NHS Esters for Bioconjugation.

- Abberior. (n.d.). NHS ester protocol for labeling proteins.

- Kalia, J., & Raines, R. T. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC - NIH.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- Kalia, J., & Raines, R. T. (2018). Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society.

- Gong, X., et al. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.

- Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules.

- Krumm, A. (2024). Hydrophobic interaction chromatography a versatile method for ADC and protein analysis. VWR.

- Gong, X., et al. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PMC - NIH.

- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.

- Wikipedia. (n.d.). Protein mass spectrometry.

- Carr, C. D. (n.d.). Column Technologies for the Analysis of Proteins and Their Constituents. American Laboratory.

- University of Washington Proteomics Resource. (n.d.). Proteomics: Protein Identification and Quantification.

- Biont (2023). Protein Mass Spectrometry Quantification Technology Analysis: Expanding New Perspectives in Protein Research.

- Benchchem. (n.d.). A Head-to-Head Comparison: PNP-Activated Esters versus NHS-Esters for Amine Bioconjugation.

- ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.

- Creative Proteomics. (n.d.). Chromatographic Techniques for Protein Separation and Analysis.

- Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube.

- Benchchem. (n.d.). Z-beta-Ala-osu | 53733-97-4.

- G-Biosciences. (2015). How To Determine Degree of Protein Labeling.

- Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS.

- Sigma-Aldrich. (n.d.). Z-Ala-OSu ≥98.0%.

- PubChem. (n.d.). Z-beta-Ala-osu.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Z-Ala-OSu = 98.0 C/N calc. based on dry substance 3401-36-3 [sigmaaldrich.com]

- 10. Z-beta-Ala-osu | C15H16N2O6 | CID 14655931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. youtube.com [youtube.com]

- 15. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. UWPR [proteomicsresource.washington.edu]

- 17. Protein Mass Spectrometry Quantification Technology Analysis: Expanding New Perspectives in Protein Research [en.biotech-pack.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

A Senior Application Scientist's Guide to Functional Assays for Z-beta-Ala-Osu Conjugates

For researchers and drug development professionals, the synthesis of a novel bioconjugate is only the beginning. The true measure of success lies in its functional activity. This is particularly true for conjugates created using amine-reactive linkers like N-Benzyloxycarbonyl-beta-alanine N-hydroxysuccinimide ester (Z-beta-Ala-Osu). While the N-hydroxysuccinimide (NHS) ester provides an efficient means to covalently link molecules to primary amines like lysine residues on a protein, the critical question remains: has this modification altered the biomolecule's intended function?[1][2]

This guide provides an in-depth comparison of essential functional assays to confirm the activity of your Z-beta-Ala-Osu conjugates. We will move beyond simple confirmation of linkage to explore the nuanced assays required to validate biological integrity and performance, explaining the causality behind experimental choices to ensure your results are both accurate and meaningful.

Part 1: The Foundational Checkpoint - Verifying Covalent Conjugation

Before any functional activity can be assessed, you must first confirm that the conjugation reaction was successful. The covalent bond formed by the reaction of the Z-beta-Ala-Osu's NHS ester with an amine is robust, but its efficiency can vary.[3] Therefore, the initial assays focus on detecting the physical changes in the target molecule.

Workflow for Conjugation and Initial Verification

Caption: General workflow from bioconjugation to initial physical verification.

Method 1: Mass Spectrometry (MS)

Principle: MS provides the most direct evidence of conjugation by measuring the precise molecular weight of the conjugate. The mass increase corresponds to the mass of the added Z-beta-Ala moiety (minus the OSu leaving group).

Expertise & Experience: This is the gold standard. For a protein conjugate, an intact mass analysis (often using ESI-MS) can quickly confirm success and reveal the distribution of species (e.g., molecules with 1, 2, 3, or more conjugations). This distribution is known as the Drug-to-Protein Ratio or Degree of Labeling (DOL), a critical quality attribute.[4][5] For more detailed analysis, a "bottom-up" approach involving enzymatic digestion followed by LC-MS/MS can pinpoint the exact lysine residues that were modified.[6]

Experimental Protocol (Intact Protein Analysis):

-

Sample Preparation: Desalt the purified conjugate using a C4 ZipTip or dialysis to remove non-volatile salts.

-

Solubilization: Resuspend the sample in a solution compatible with ESI-MS, typically water with 0.1% formic acid and a low percentage of acetonitrile.

-

Infusion: Infuse the sample directly into an electrospray ionization mass spectrometer.

-

Data Acquisition: Acquire spectra over a mass range appropriate for the expected protein and conjugate masses.

-

Deconvolution: Use deconvolution software to transform the resulting charge state envelope into a zero-charge mass spectrum, allowing for direct observation of the mass shift.

Method 2: Chromatographic Analysis (e.g., RP-HPLC, HIC)

Principle: The addition of the relatively hydrophobic Z-beta-Ala group alters the physicochemical properties of the biomolecule. This change can be detected as a shift in retention time during chromatography.

Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is effective for smaller proteins and peptides. For larger proteins like antibodies, where RP conditions can cause denaturation, Hydrophobic Interaction Chromatography (HIC) is the preferred method.[4] HIC uses a descending salt gradient under non-denaturing conditions to separate species based on hydrophobicity, making it ideal for determining the average DOL of antibody-drug conjugates (ADCs).[7]

Method 3: SDS-PAGE

Principle: Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their size. Successful conjugation adds mass to the target protein, which can result in a discernible upward shift of its band on the gel.

Expertise & Experience: While ubiquitous and simple, SDS-PAGE is the least sensitive of these methods. A small molecule conjugate may not impart a large enough mass change to be clearly resolved, especially for a large protein. However, it serves as an excellent, rapid qualitative check for significant modification or to screen for gross aggregation issues.[8]

| Method | Principle | Information Gained | Pros | Cons |

| Mass Spectrometry | Measures precise mass-to-charge ratio | Definitive confirmation, Degree of Labeling (DOL), modification sites | Highly accurate, direct evidence, detailed information | Requires specialized equipment, complex data analysis |

| Chromatography (HIC/HPLC) | Separation by physicochemical properties | Confirmation, average DOL, purity, heterogeneity | Quantitative, high resolution, can be non-denaturing (HIC) | Requires method development, specialized columns |

| SDS-PAGE | Separation by electrophoretic mobility | Qualitative confirmation of mass shift | Widely available, simple, fast, good for aggregation check | Low resolution, may not detect small shifts, non-quantitative |

Part 2: The Crucial Test - Assessing Functional Integrity

Confirmation of a covalent bond is essential, but it doesn't guarantee function. The Z-beta-Ala-Osu could have attached to a lysine residue in a critical binding site or induced a conformational change that inactivates the molecule. The following assays are designed to test whether the conjugate retains its intended biological activity. Because the reaction is covalent and essentially irreversible, we can draw parallels to the robust field of irreversible enzyme inhibitor characterization.[9][10]

Scenario: A Z-beta-Ala-Osu Conjugate as a Targeted Enzyme Inhibitor

Let's consider a common application: a small molecule inhibitor is conjugated to a targeting protein (e.g., an antibody) using Z-beta-Ala-Osu as part of the linker system. The goal is to deliver the inhibitor to a specific location. Here, we must confirm that the conjugated inhibitor can still effectively neutralize its target enzyme.

Method 1: Enzyme Activity Assays for Inhibition Kinetics

Principle: This is the most direct functional test. It measures the conjugate's ability to inhibit the catalytic activity of its target enzyme. For covalent modifiers, a simple IC₅₀ value is insufficient as it is time-dependent. A more rigorous characterization involves determining the initial binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ).[11][12]

Expertise & Experience: The ratio kᵢₙₐ꜀ₜ/Kᵢ is the second-order rate constant that represents the inactivation efficiency of the inhibitor. This value is crucial for comparing different conjugates and is a better predictor of in vivo efficacy than IC₅₀.[12] A continuous-read assay (where the reaction progress is monitored in real-time) is ideal for these measurements, often following a Kitz-Wilson analysis framework.[9]

Experimental Protocol (Continuous Assay for kᵢₙₐ꜀ₜ and Kᵢ):

-

Setup: Prepare a series of reactions in a microplate, each containing the target enzyme and its substrate in an appropriate assay buffer.

-

Initiation: Add varying concentrations of the Z-beta-Ala-Osu conjugate to initiate the inhibition reaction. Include a vehicle-only control (e.g., DMSO).

-

Monitoring: Immediately measure the product formation (e.g., via absorbance or fluorescence) over time using a plate reader. The reaction will appear to slow down as more enzyme is irreversibly inactivated.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural log of the reaction rate versus time. The slope of this line is the observed rate of inactivation (kₒᵦₛ).

-

Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations.

-

Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]). This hyperbolic plot allows you to determine the maximal inactivation rate (kᵢₙₐ꜀ₜ) and the affinity constant (Kᵢ).

-

Method 2: Jump-Dilution for Confirming Irreversibility

Principle: This assay definitively distinguishes a tight-binding, reversible inhibitor from a truly irreversible, covalent one. An enzyme-inhibitor complex is formed at a high concentration and then rapidly diluted. A reversible inhibitor will dissociate, restoring enzyme activity, while a covalent conjugate will not.[13]

Expertise & Experience: This is a critical control experiment. If you observe inhibition in an endpoint assay, this method confirms that the effect is due to the stable covalent bond formed by your conjugate and not just strong, non-covalent binding.

Caption: Principle of the jump-dilution experiment to confirm covalent inhibition.

Experimental Protocol (Jump-Dilution):

-

Pre-incubation: Incubate the target enzyme with a high concentration of the Z-beta-Ala-Osu conjugate (e.g., 10-20 times the Kᵢ) to ensure maximal complex formation.

-

Dilution & Initiation: Rapidly dilute this mixture (e.g., 100-fold) into a pre-warmed assay buffer containing the substrate. The final concentration of the conjugate should now be well below its Kᵢ, rendering it non-inhibitory if it were to dissociate.

-

Measurement: Immediately monitor enzyme activity over time.

-

Interpretation:

-

No recovery of activity: Confirms irreversible, covalent inhibition.

-

Rapid recovery of activity: Indicates a rapidly reversible inhibitor.

-

Slow, gradual recovery of activity: Suggests a slow-off-rate reversible inhibitor.

-

Method 3: Biophysical Binding Assays (e.g., SPR, BLI)

Principle: Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) measure binding events in real-time without requiring an active enzyme. The target protein is immobilized on a sensor, and the conjugate is flowed over it.

Expertise & Experience: These methods are invaluable if a robust enzyme activity assay is unavailable or if you want to dissect the binding kinetics (kₐ or kₒₙ) and dissociation kinetics (kₔ or kₒբբ) of the initial non-covalent interaction that precedes covalent bond formation. For a covalent modifier, the dissociation rate (kₒբբ) should be effectively zero after the covalent bond has formed. This provides a powerful, orthogonal confirmation of the conjugate's target engagement.

Summary and Recommendations

Validating the activity of a Z-beta-Ala-Osu conjugate requires a multi-faceted approach. No single assay tells the whole story. A robust validation workflow should be hierarchical, starting with definitive proof of conjugation and then moving to increasingly sophisticated functional assays.

Decision Tree for Assay Selection

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]

- 13. researchgate.net [researchgate.net]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Z-beta-Ala-osu

Welcome to your essential guide for the safe handling of Z-beta-Ala-osu, also known as N-alpha-benzyloxycarbonyl-beta-alanine N-succinimidyl ester.[1] As a reactive ester crucial for peptide synthesis and bioconjugation, its proper handling is paramount to ensure laboratory safety and experimental integrity.[2] This document provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical reactivity and risk mitigation.

Understanding the Compound: Why Specific PPE is Critical

Z-beta-Ala-osu is an N-hydroxysuccinimide (NHS) ester. The NHS ester functional group is highly reactive, particularly towards primary amines, which is the basis for its utility in covalently modifying proteins and other biomolecules.[3] However, this reactivity also presents potential hazards, as the compound can react with biological molecules in the body if exposure occurs. While comprehensive safety data for Z-beta-Ala-osu is not extensively published, the known reactivity of NHS esters and data from structurally similar compounds indicate a potential for irritation to the skin, eyes, and respiratory tract.[4][5][6][7] Therefore, a cautious and well-informed approach to PPE is essential.

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O₆ | [1] |

| Molecular Weight | 320.30 g/mol | [1][8][9] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Reactivity | Reactive towards primary amines and moisture | [3] |

Core PPE Requirements for Handling Z-beta-Ala-osu

A multi-layered approach to PPE is necessary to provide comprehensive protection. The following sections detail the minimum required PPE and best practices for each level of defense.

Hand Protection: The First Line of Defense

Directive: Always wear chemical-resistant gloves.

Causality: The primary route of exposure to solid chemicals is often through dermal contact. Z-beta-Ala-osu, as a reactive ester, can potentially react with skin proteins, leading to irritation.

Selection and Best Practices:

-

Material: Nitrile gloves are a suitable initial choice for handling solid Z-beta-Ala-osu, offering good resistance to a range of chemicals. For prolonged handling or when working with solutions, consider thicker, more robust gloves such as butyl or neoprene.[10]

-

Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

-

Donning and Doffing: Don gloves over the cuffs of your lab coat to protect your wrists. When removing gloves, do so without touching the outer contaminated surface with your bare skin.

-

Disposal: Dispose of used gloves in the appropriate chemical waste stream immediately after handling the compound.

Eye and Face Protection: Shielding Against Accidental Splashes and Aerosols

Directive: Wear safety glasses with side shields at a minimum. For procedures with a higher risk of splashing or aerosol generation, upgrade to safety goggles or a face shield.

Causality: The eyes are particularly vulnerable to chemical insults. Accidental splashing of Z-beta-Ala-osu, especially when in solution, or the generation of fine dust particles, can cause serious eye irritation or damage.[11]

Selection and Best Practices:

-

Safety Glasses: Should provide wrap-around protection or be equipped with side shields to prevent particles from entering the eyes from the side.

-

Safety Goggles: Offer a complete seal around the eyes, providing superior protection against splashes and dust. They are recommended when weighing out larger quantities of the solid or when working with solutions.[10]

-

Face Shield: A face shield should be used in conjunction with safety goggles during procedures with a significant risk of splashing, such as during the chemical inactivation (hydrolysis) step of disposal.[10]

Body Protection: Safeguarding Your Person

Directive: A standard laboratory coat is mandatory.

Causality: A lab coat protects your skin and personal clothing from accidental spills and contamination.

Selection and Best Practices:

-

Material: A lab coat made of a flame-resistant and chemically resistant material is ideal.

-

Fit: The lab coat should be fully buttoned with the sleeves rolled down to provide maximum coverage.

-